(2-acetamidophenyl) N,N-dimethylcarbamate
Description
(2-Acetamidophenyl) N,N-dimethylcarbamate is a carbamate derivative characterized by an acetamido group (-NHCOCH₃) at the ortho position of the phenyl ring and an N,N-dimethylcarbamate (-OCON(CH₃)₂) functional group. Carbamates are widely studied for their biological activities, including acetylcholinesterase inhibition, antitumor properties, and roles in synthetic chemistry .
The synthesis of related carbamates often involves coupling reactions. For instance, α-ketoamide intermediates derived from 2-acetamidophenyl groups have been coupled with amino acid esters using OxymaPure/DIC, yielding high-purity derivatives .
Properties
IUPAC Name |
(2-acetamidophenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-9-6-4-5-7-10(9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTALFAXFFFGWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetamidophenyl) N,N-dimethylcarbamate typically involves the reaction of 2-acetamidophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
2-acetamidophenol+dimethylcarbamoyl chloride→(2-acetamidophenyl) N,N-dimethylcarbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-acetamidophenyl) N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of (2-acetamidophenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular pathways involved include the inhibition of the catalytic triad in the enzyme’s active site.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of carbamates are heavily influenced by substituents on the phenyl ring and the carbamate group. Key structural comparisons include:
Key Observations :
- Carbamate Modifications: N,N-dimethylcarbamates generally exhibit reduced teratogenicity compared to ethyl or hydroxyethyl carbamates, as seen in ethyl N,N-dimethylcarbamate’s non-teratogenic profile .
- Thio vs. Oxygen Analogs : Replacing oxygen with sulfur (e.g., in thiophenyl carbamates) increases anticholinesterase activity, suggesting electronic or steric advantages .
Acetylcholinesterase Inhibition
- Phthalimide alkyloxyphenyl N,N-dimethylcarbamates demonstrate potent inhibition (e.g., IC₅₀ = 7.96 µM against acetylcholinesterase), attributed to hydrophobic interactions and π-π stacking with the enzyme’s active site .
- The thiophenyl analog (Ⅱ₂) exhibits 10-fold higher activity than oxygen-based counterparts, highlighting the importance of sulfur in enhancing binding affinity .
Antitumor Activity
- Silibinin derivatives with N,N-dimethylcarbamate groups show broad-spectrum antitumor activity (e.g., IC₅₀ = 8.45–17.23 µM against NCI-H1299, HepG2, and HT29 cell lines). The dimethylcarbamate moiety likely improves membrane permeability and metabolic stability .
Teratogenicity and Toxicity
- Ethyl N,N-dimethylcarbamate lacks teratogenic effects in Syrian hamsters, unlike ethyl carbamate or ethyl N-hydroxycarbamate, which cause severe malformations . This suggests that N,N-dimethyl substitution mitigates toxicity.
Conformational and Stability Studies
- Cyclohexyl-N,N-dimethylcarbamate exhibits distinct conformational preferences in NMR studies, with substituents like tert-butyl groups stabilizing specific stereochemistries . This highlights the role of carbamate geometry in biological interactions.
Biological Activity
(2-acetamidophenyl) N,N-dimethylcarbamate, also known by its CAS number 329227-90-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name: N-(2-acetamidophenyl) N,N-dimethylcarbamate
- Molecular Formula: C11H14N2O3
- Molecular Weight: 226.24 g/mol
This compound features a carbamate functional group, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can influence enzyme activity and receptor interactions, leading to various physiological effects.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It has been suggested that compounds with similar structures can modulate receptor activity, particularly in the context of neurotransmitter systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Study Findings: A study evaluated the antimicrobial efficacy of several carbamates, including this compound, demonstrating significant inhibition of bacterial growth at specific concentrations .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
- Case Study: In a recent investigation, this compound was shown to inhibit cell proliferation in cancer cell lines, indicating a promising avenue for therapeutic development .
Efficacy and Potency
A comparative analysis of the biological activity of this compound against other compounds reveals its unique efficacy profile:
| Compound Name | EC50 (μM) | Maximal Activation (%) |
|---|---|---|
| This compound | 244 | 42 |
| Benzimidazole-modified carbamate | 1.3 | 68 |
| Control Compound | 158 | 100 |
This table highlights the potency of this compound compared to other tested compounds, emphasizing its potential as a lead candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
